Dysidenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysidenin is an alkaloid toxin derived from the marine sponge Lamellodysidea herbacea. It has been identified as lethal to certain fish species and other marine organisms. The toxic mechanism of this compound is linked to its ability to inhibit iodide transport in thyroid cells, which is a crucial process for thyroid hormone synthesis and subsequent metabolic regulation in organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dysidenin involves the formal condensation of the carboxy group of (4S)-5,5,5-trichloro-N-methyl-N-[(3S)-4,4,4-trichloro-3-methylbutanoyl]-L-leucine with the amino group of (1S)-1-(1,3-thiazol-2-yl)ethanamine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Most of the this compound used in research is extracted from marine sponges rather than synthesized industrially .
Chemical Reactions Analysis
Types of Reactions
Dysidenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the chlorine atoms or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
Dysidenin has several scientific research applications:
Chemistry: this compound is used as a model compound to study marine natural products and their chemical properties.
Biology: It is used to investigate the ecological interactions within marine environments, particularly its role as a toxin.
Mechanism of Action
The toxic mechanism of dysidenin is linked to its ability to inhibit iodide transport in thyroid cells. This inhibition disrupts thyroid hormone synthesis, leading to metabolic dysregulation. The molecular targets involved include the sodium-iodide symporter, which is crucial for iodide uptake in thyroid cells .
Comparison with Similar Compounds
Similar Compounds
Dysideathiazole: Another compound derived from marine sponges with similar polychlorinated structures.
Dysideaprolines: A group of polychlorinated compounds from Dysidea sponges.
Uniqueness
Dysidenin is unique due to its specific inhibition of iodide transport in thyroid cells, a property not commonly found in other marine-derived compounds. This makes it particularly valuable for studying thyroid function and potential therapeutic applications .
Properties
Molecular Formula |
C17H23Cl6N3O2S |
---|---|
Molecular Weight |
546.2 g/mol |
IUPAC Name |
(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
BFVRAKVNXYQMID-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)N[C@@H](C)C1=NC=CS1)N(C)C(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Synonyms |
dysidenin dysidenine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.